molecular formula C9H7BrN2O B8210927 3-Bromo-2-methoxy-1,8-naphthyridine

3-Bromo-2-methoxy-1,8-naphthyridine

Cat. No.: B8210927
M. Wt: 239.07 g/mol
InChI Key: FZGGHFHAAFBCPV-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-1,8-naphthyridine (CAS: 610276-40-9, MF: C₉H₇BrN₂O) is a halogenated naphthyridine derivative characterized by a bromine atom at position 3 and a methoxy group at position 2 of the bicyclic aromatic core. The bromine atom serves as an electron-withdrawing group, while the methoxy group provides electron-donating properties, influencing both reactivity and physicochemical properties such as solubility and lipophilicity.

Properties

IUPAC Name

3-bromo-2-methoxy-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGHFHAAFBCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=NC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination of Methoxy-Substituted Intermediates

Starting with 2-methoxy-1,8-naphthyridine , electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 70°C selectively introduces bromine at position 3. This regioselectivity arises from the electron-donating methoxy group, which deactivates positions 2 and 6, directing bromine to position 3.

Optimized Bromination Conditions

ParameterValueSource
Brominating AgentNBS
SolventAcetic Acid
Temperature70°C
Reaction Time2 hours
Yield75–80%

Palladium-Catalyzed Cross-Coupling

Alternatively, Suzuki-Miyaura coupling introduces bromine via a pre-functionalized boronic ester. For example, 2-methoxy-1,8-naphthyridine-3-triflate reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis, followed by bromination with CuBr₂, achieving 85% yield.

Acid-Catalyzed Cyclization with Pre-Functionalized Substrates

A patent describing 1,8-naphthyridin-2-amine synthesis provides insights into acid-mediated cyclization. For 3-bromo-2-methoxy derivatives, 3-bromo-2-methoxypyridine-6-amine and 1,1,3,3-tetramethoxypropane react in phosphoric acid at 70°C for 40 minutes, yielding the target compound after column chromatography.

Critical Parameters

ParameterValueSource
Acid CatalystH₃PO₄
Molar Ratio1:1.5 (amine:propane)
Temperature70–75°C
Reaction Time40 minutes
Yield72%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldScalability
Friedländer + BrominationHigh regioselectivity, aqueous conditionsRequires brominated starting material70–80%High
Suzuki CouplingPrecise bromine placementExpensive catalysts, multi-step85%Moderate
Acid CyclizationOne-step, short reaction timeHarsh acidic conditions72%High

Mechanistic Insights

  • Friedländer Pathway : ChOH forms hydrogen bonds with the carbonyl oxygen of cyclohexanone and the amino group of 2-aminopyridine, lowering the activation energy for cyclization.

  • Electrophilic Bromination : Methoxy groups activate the ring via resonance, while steric effects direct bromine to position 3.

  • Acid-Catalyzed Cyclization : Protonation of 1,1,3,3-tetramethoxypropane generates electrophilic intermediates that attack the amine, followed by dehydration .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), trimethylsilyl azide (Me3SiN3), and various metal catalysts . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Scientific Research Applications

3-Bromo-2-methoxy-1,8-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand coordinating to metal ions, forming complexes that exhibit unique biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

Table 1: Substituent Effects on Key Properties
Compound Substituents Synthesis Method Key Reactivity/Applications
3-Bromo-2-methoxy-1,8-naphthyridine 3-Br, 2-OCH₃ Likely bromination followed by methoxylation (hypothetical) Halogen bonding potential; cross-coupling precursor
2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) 2-NH₂, 5-CF₃, 7-CH₃ Cyclization in PPA at 90°C for 20 h Urease inhibition (IC₅₀ ~ thiourea)
4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridine 4-OH, 7-CH₃, 2-Ph Friedlander condensation Cytotoxic activity against MCF7 cells
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine 6-Br, 4-CH₃, 2-OH Not specified Laboratory chemical; controlled substance

Key Observations :

  • Bromine vs.
  • Amino vs.

Key Observations :

  • Bromo vs. Trifluoromethyl : Bromine may contribute to halogen bonding in enzyme inhibition, while trifluoromethyl groups (e.g., in 3b/5b) enhance metabolic stability and binding affinity .
  • Methoxy vs.

Key Observations :

  • Halogenation : Bromine introduction often requires harsh conditions (e.g., PPA), whereas iodination can be achieved via Grignard intermediates .
  • Methoxy Introduction : Methoxy groups are typically introduced via nucleophilic substitution of bromine or chlorinated precursors under basic conditions .

Q & A

Q. What are the established synthetic routes for 3-Bromo-2-methoxy-1,8-naphthyridine, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves nucleophilic substitution or Friedländer annulation. For example, bromination at the 3-position can be achieved using phosphorus oxybromide (POBr₃) under controlled temperature (e.g., 80–100°C) . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Catalyst choice : Ionic liquids (e.g., [BMIM]BF₄) improve yields in Friedländer reactions .
  • Temperature control : Excessive heat may lead to dehalogenation or ring decomposition .

Q. What in vitro models are commonly used to evaluate the anticancer activity of 1,8-naphthyridine derivatives?

The MCF7 breast cancer cell line is a standard model for cytotoxicity screening. For example, derivatives like 2-phenyl-7-methyl-1,8-naphthyridine exhibited IC₅₀ values of 1.47–3.19 μM against MCF7, outperforming staurosporine (IC₅₀ = 4.51 μM) . Methodological steps include:

  • Cell culture : Maintain cells in DMEM with 10% FBS.
  • Dose-response assays : Use a 72-hour incubation period with serial dilutions.
  • Data normalization : Compare results to reference drugs and solvent controls.

Advanced Research Questions

Q. How do substituent modifications at the 3-position influence the binding affinity of 1,8-naphthyridine derivatives to DNA or protein targets?

Methyl or bromo substituents at the 3-position significantly enhance binding through hydrophobic interactions and steric effects. For instance:

  • Thermodynamic analysis : Methyl groups reduce entropy loss during binding, as shown by isothermal titration calorimetry (ITC) .
  • Binding constants : 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) binds cytosine with a 1:1 constant of 19 × 10⁶ M⁻¹, compared to 0.3 × 10⁶ M⁻¹ for the unsubstituted analog .
  • Hydrogen bonding : Substituents like methoxy groups facilitate interactions with thymine in CTG/CTG triplexes .

Q. What experimental strategies resolve contradictions in substituent effects observed across studies?

Contradictions (e.g., variable IC₅₀ values for similar derivatives) can be addressed via:

  • Systematic SAR studies : Compare derivatives with incremental substituent changes (e.g., mono- vs. di-methyl groups) .
  • Computational modeling : Use density functional theory (DFT) to predict electronic effects of bromo/methoxy groups.
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values from MCF7, HeLa, and A549 assays) to identify trends .

Q. How can researchers leverage thermodynamic parameters to optimize 1,8-naphthyridine derivatives for target selectivity?

Key parameters include:

  • ΔG (binding free energy) : Negative values indicate spontaneous binding. Derivatives with ΔG < −8 kcal/mol show high affinity .
  • ΔCp (heat capacity change) : A negative ΔCp (e.g., −217 cal/mol·K for ATMND) suggests increased hydrophobic interactions .
  • Entropy-enthalpy compensation : Optimize substituents to balance enthalpic (hydrogen bonding) and entropic (flexibility) contributions.

Methodological Insights

Q. Table 1. Comparative Binding Affinity of 1,8-Naphthyridine Derivatives

DerivativeSubstituentBinding Constant (10⁶ M⁻¹)ΔCp (cal/mol·K)
ANDNone0.30−161
AMND7-Methyl2.7−189
ATMND5,6,7-Trimethyl19.0−217

Source: Fluorescence titration and ITC data

Q. Table 2. Anticancer Activity of Selected Derivatives

CompoundIC₅₀ (μM) vs. MCF7Reference Drug (IC₅₀)
10c1.47Staurosporine (4.51)
8d1.62
4d1.68

Source: MTT assay data

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